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molecular formula C14H11FN2OS B8284003 4-(5-Fluorobenzothiazol-2-ylmethoxy)aniline

4-(5-Fluorobenzothiazol-2-ylmethoxy)aniline

Cat. No. B8284003
M. Wt: 274.32 g/mol
InChI Key: RLKGZZJGYLSUBW-UHFFFAOYSA-N
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Patent
US05736487

Procedure details

1.5 ml of concentrated hydrochloric acid were carefully added to a solution of 2.33 g of O-(5-fluorobenzothiazol-2-ylmethyl)-4-nitrophenol [prepared as described in step (a) above] in 47 ml of ethanol with stirring at room temperature and then 3.63 g of stannous chloride were added in small portions to the resulting mixture. The reaction mixture was then stirred at room temperature for 30 minutes, at the end of which time 3 ml of concentrated hydrochloric acid were added and the mixture was stirred for a further 1.5 hours at room temperature. The reaction mixture was then heated to 50° C. and stirred at this temperature for 4 hours. The reaction mixture was then cooled in an ice-water bath and 10% aqueous sodium hydroxide solution was added to said solution to adjust the pH to 10. The resulting mixture was then extracted with ethyl acetate and the resulting extract was washed consecutively with water and a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. The solvent was then removed under reduced pressure and the resulting residue was recrystallized from a mixed solvent of methylene chloride and hexane to give 1.54 g (yield 73%) of the title compound as a solid having a melting point of 125° to 128° C.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
O-(5-fluorobenzothiazol-2-ylmethyl)-4-nitrophenol
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
3.63 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:4]=[CH:5][C:6]2[S:10][C:9]([CH2:11][O:12][C:13]3[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][CH:14]=3)=[N:8][C:7]=2[CH:22]=1.[OH-].[Na+]>C(O)C>[F:2][C:3]1[CH:4]=[CH:5][C:6]2[S:10][C:9]([CH2:11][O:12][C:13]3[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][CH:14]=3)=[N:8][C:7]=2[CH:22]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Name
O-(5-fluorobenzothiazol-2-ylmethyl)-4-nitrophenol
Quantity
2.33 g
Type
reactant
Smiles
FC=1C=CC2=C(N=C(S2)COC2=CC=C(C=C2)[N+](=O)[O-])C1
Name
Quantity
47 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
stannous chloride
Quantity
3.63 g
Type
reactant
Smiles
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 1.5 hours at room temperature
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 50° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled in an ice-water bath
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was then extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the resulting extract
WASH
Type
WASH
Details
was washed consecutively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was recrystallized from a mixed solvent of methylene chloride and hexane

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(N=C(S2)COC2=CC=C(N)C=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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